molecular formula C23H19N3O2 B609879 PDE10A-IN-8 CAS No. 1354404-30-0

PDE10A-IN-8

Cat. No.: B609879
CAS No.: 1354404-30-0
M. Wt: 369.424
InChI Key: OUKKASCLDKRILK-UHFFFAOYSA-N
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Description

PDE10A-IN-8 is a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum and implicated in neurodegenerative and psychiatric disorders such as schizophrenia and Huntington’s disease . Its molecular formula is C₆H₅BBrClO₂, with a molecular weight of 235.27 g/mol, and it exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier (BBB) penetration .

Properties

CAS No.

1354404-30-0

Molecular Formula

C23H19N3O2

Molecular Weight

369.424

IUPAC Name

N-Methyl-N-[4-(quinolin-2-ylmethoxy)-phenyl]-isonicotinamide

InChI

InChI=1S/C23H19N3O2/c1-26(23(27)18-12-14-24-15-13-18)20-8-10-21(11-9-20)28-16-19-7-6-17-4-2-3-5-22(17)25-19/h2-15H,16H2,1H3

InChI Key

OUKKASCLDKRILK-UHFFFAOYSA-N

SMILES

O=C(N(C)C1=CC=C(OCC2=NC3=CC=CC=C3C=C2)C=C1)C4=CC=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PDE10A-IN-8;  PDE10A-IN8;  PDE10A-IN 8.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar PDE10A Inhibitors

Compound 8c

  • Structure : 1-(4-(2-(2-Fluoroethoxy)ethoxy)-3-methoxyphenyl)-6,7-dimethoxyquinazoline.
  • Activity :
    • PDE10A IC₅₀: 28 ± 1.2 nM (comparable to papaverine, a benchmark PDE10A inhibitor).
    • Selectivity:
  • PDE3A IC₅₀: 2200 ± 437 nM (78-fold selectivity).
  • PDE3B IC₅₀: 2520 ± 210 nM (90-fold selectivity).
  • Advantages : Enhanced selectivity over PDE3 isoforms compared to earlier inhibitors like papaverine .
Parameter PDE10A-IN-8 Compound 8c Papaverine
PDE10A IC₅₀ Potent (qualitative) 28 ± 1.2 nM ~30 nM
PDE3A/B IC₅₀ Not reported 2200 ± 437 nM ~1000 nM
Selectivity Ratio High (qualitative) 78-90x ~33x
BBB Penetration Yes Not reported Moderate

PDE10A-IN-2 Hydrochloride

  • Structure: Not fully disclosed but classified as a pyrimidine derivative.
  • Activity :
    • High oral activity and selectivity for PDE10A.
    • Purity: >98% (as per quality control data).
  • Key Difference : PDE10A-IN-2 is optimized for oral bioavailability, whereas this compound’s synthesis emphasizes BBB penetration .

Pyrimidine-Based Inhibitors (e.g., 6-Chloro-2-Cyclopropyl-5-Methyl-N-Propyl-Pyrimidin-4-Amine)

  • Structure : Pyrimidine core with halogen and alkyl substitutions.
  • Activity : Developed via fragment screening and structure-based design.
  • Advantage : High binding affinity to PDE10A’s catalytic domain, as evidenced by crystallography .
  • Limitation: Limited data on isoform selectivity compared to PDE10A-IN-6.

Structural and Pharmacokinetic Insights

Structural Features Influencing Activity

  • This compound : Incorporates a boronic acid ester group (C₆H₅BBrClO₂), which may enhance target engagement through covalent interactions .
  • Compound 8c : Uses a quinazoline scaffold with fluoroethoxy side chains to improve solubility and selectivity .
  • Pyrimidine-Based Inhibitors : Rely on halogen atoms (e.g., chlorine) for hydrophobic interactions within the PDE10A binding pocket .

Pharmacokinetic Properties

Property This compound Compound 8c
LogP 2.15 (XLOGP3) Not reported
Solubility 0.24 mg/mL Likely moderate (quinazoline derivatives typically <1 mg/mL)
BBB Penetration High Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDE10A-IN-8
Reactant of Route 2
Reactant of Route 2
PDE10A-IN-8

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